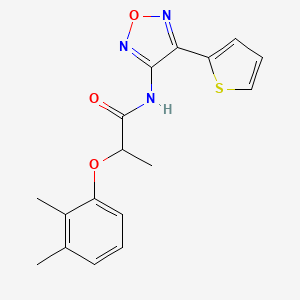

2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide

Description

The compound 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide is a structurally complex molecule featuring a 1,2,5-oxadiazol-3-yl (furazan) core substituted with a thiophen-2-yl group and a propanamide side chain bearing a 2,3-dimethylphenoxy moiety. This compound belongs to a class of bioactive heterocycles where the oxadiazole ring serves as a critical pharmacophore, often contributing to electronic stability and intermolecular interactions.

Properties

Molecular Formula |

C17H17N3O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)propanamide |

InChI |

InChI=1S/C17H17N3O3S/c1-10-6-4-7-13(11(10)2)22-12(3)17(21)18-16-15(19-23-20-16)14-8-5-9-24-14/h4-9,12H,1-3H3,(H,18,20,21) |

InChI Key |

OPQCJBLKIFGCLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC=CS3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the 2,3-dimethylphenoxy group: This can be achieved through the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions.

Synthesis of the 1,2,5-oxadiazole ring: This involves the cyclization of a suitable precursor, such as a nitrile oxide, with a thiophene derivative.

Coupling of the two fragments: The final step involves the coupling of the 2,3-dimethylphenoxy group with the 1,2,5-oxadiazole-thiophene moiety under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of advanced materials, such as organic electronic devices.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

- Oxadiazole Substituents : The thiophen-2-yl group in the target compound introduces sulfur-mediated π-electron delocalization, contrasting with the electron-donating methoxy groups in BH52698 and other analogs. This difference may enhance lipophilicity (logP) in the target compound compared to polar methoxy-substituted derivatives.

- In contrast, analogs with 4-fluorophenyl or 4-tert-butylphenyl substituents exhibit distinct electronic and steric profiles.

Spectral Characteristics

IR and NMR spectral data highlight functional group differences (Table 2).

Table 2: Key Spectral Features

- IR : The target compound lacks C=S vibrations (1243–1258 cm⁻¹) seen in triazole derivatives , confirming the absence of thioamide groups. Thiophene C-S stretches (~600–700 cm⁻¹) are unique to the target.

- NMR : The thiophene protons in the target compound resonate downfield (δ 6.8–7.5 ppm) compared to methoxy-substituted analogs (δ 6.7–7.3 ppm) due to sulfur’s electronegativity.

Crystallographic Analysis

Compounds like BH52698 and others in likely utilize software such as SHELX and OLEX2 for structure refinement. The thiophene’s planar geometry in the target compound may influence crystal packing compared to methoxy-substituted analogs.

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and agricultural science. Its unique structure comprises a propanamide moiety, a thiophene ring, and a 1,2,5-oxadiazole ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The structure includes significant functional groups that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 898523-37-0 |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity , particularly in the following areas:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be attributed to its structural components that interact with microbial targets.

- Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory properties, although further research is needed to confirm these effects.

- Interaction with Molecular Targets : The compound is believed to interact with specific molecular targets within biological systems, influencing various biochemical pathways.

While detailed mechanisms remain to be fully elucidated, initial findings suggest that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammatory processes or microbial metabolism.

- Disruption of Cellular Processes : The unique structure could interfere with cellular signaling pathways or membrane integrity in pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

- Antimicrobial Studies : Research has demonstrated that compounds with similar oxadiazole structures exhibit antimicrobial properties against various bacterial strains. For instance, related oxadiazole derivatives have been shown to inhibit bacterial growth effectively .

- Inflammatory Response Modulation : In vitro studies have indicated that certain derivatives can modulate inflammatory responses by downregulating pro-inflammatory cytokines .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds highlight how modifications in substituents can enhance biological activity. The presence of thiophene and oxadiazole rings appears crucial for maintaining efficacy .

Future Research Directions

To advance understanding of 2-(2,3-dimethylphenoxy)-N-(4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl)propanamide , future studies should focus on:

- Detailed Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.

- In Vivo Testing : Conducting animal studies to assess therapeutic potential and safety profiles.

- Optimization of Chemical Structure : Exploring modifications to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.